5,5'-Spirobi[bicyclo[2.1.0]pentane]

Catalog No.
S15004677
CAS No.
82482-48-2
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Spirobi[bicyclo[2.1.0]pentane]

CAS Number

82482-48-2

Product Name

5,5'-Spirobi[bicyclo[2.1.0]pentane]

IUPAC Name

5,5'-spirobi[bicyclo[2.1.0]pentane]

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-2-6-5(1)9(6)7-3-4-8(7)9/h5-8H,1-4H2

InChI Key

ZQVXYAFHWJPBDL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C23C4C3CC4

5,5'-Spirobi[bicyclo[2.1.0]pentane] is a unique bicyclic compound with the molecular formula C9H12C_9H_{12} and a molecular weight of 132.19 g/mol. This compound features a spiro structure, which is characterized by two ring systems that share a single atom, specifically a bicyclo[2.1.0]pentane framework fused to another bicyclic system. The compound is notable for its rigid structure and potential applications in various fields, including materials science and medicinal chemistry .

Typical of bicyclic compounds. Some key reactions include:

  • Hydrogenation: The compound can undergo hydrogenation to yield saturated derivatives.
  • Electrophilic Substitution: Due to the presence of sp^3 hybridized carbon atoms, it can react with electrophiles under specific conditions.
  • Thermal Decomposition: At elevated temperatures, it may decompose into simpler hydrocarbons or other products.

The thermodynamic properties, including enthalpy changes associated with these reactions, are crucial for understanding its stability and reactivity .

The synthesis of 5,5'-Spirobi[bicyclo[2.1.0]pentane] can be achieved through various methods:

  • Cyclization Reactions: Starting from suitable precursors such as bicyclo[2.1.0]pentane derivatives, cyclization can be induced using Lewis acids or other catalysts.
  • Diels-Alder Reactions: This method involves the reaction of diene and dienophile components to form the bicyclic structure.
  • Ring Expansion Techniques: Certain ring expansion strategies can also yield this compound from smaller cyclic precursors.

Each method has its advantages and limitations regarding yield, purity, and scalability .

5,5'-Spirobi[bicyclo[2.1.0]pentane] has potential applications in several areas:

  • Materials Science: Its unique structural properties may lead to applications in creating novel polymers or materials with enhanced mechanical properties.
  • Medicinal Chemistry: The compound's structural features may inspire the development of new pharmaceuticals targeting specific biological pathways.
  • Organic Synthesis: It serves as a versatile intermediate in synthetic organic chemistry due to its ability to undergo diverse chemical transformations .

Interaction studies involving 5,5'-Spirobi[bicyclo[2.1.0]pentane] are essential for understanding its reactivity and potential biological effects:

  • Molecular Docking Studies: Computational methods can predict how this compound interacts with various biological macromolecules.
  • In Vitro Assays: These are necessary to evaluate the biological activity against specific targets such as enzymes or receptors.

Such studies help in assessing the compound's viability for further development in drug discovery or material applications .

Several compounds share structural similarities with 5,5'-Spirobi[bicyclo[2.1.0]pentane]. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Bicyclo[2.1.0]pentaneC5H8C_5H_8Basic bicyclic structure without spiro linkage
Spiro(cyclopropane(1,5')bicyclo(2.1.0)pentane)C7H10C_7H_{10}Contains cyclopropane; less complex than 5,5'-spiro
3-Methylbicyclo[2.1.0]pentaneC6H10C_6H_{10}Methyl substitution alters reactivity
1-Azabicyclo[2.1.0]pentaneC6H11NC_6H_{11}NIncorporates nitrogen; alters biological activity

The unique spiro configuration of 5,5'-Spirobi[bicyclo[2.1.0]pentane] distinguishes it from these similar compounds by providing enhanced rigidity and potentially different reactivity patterns compared to its analogs .

XLogP3

2.6

Exact Mass

120.093900383 g/mol

Monoisotopic Mass

120.093900383 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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